molecular formula C10H12O3 B2552368 Methyl 5-(hydroxymethyl)-2-methylbenzoate CAS No. 72985-24-1

Methyl 5-(hydroxymethyl)-2-methylbenzoate

Cat. No. B2552368
CAS RN: 72985-24-1
M. Wt: 180.203
InChI Key: ADAWLFHEMUIDFU-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)-2-methylbenzoate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and methodologies can be inferred from the studies on similar benzoate esters and their derivatives. These compounds are often used in various fields, including pharmaceuticals, cosmetics, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from commercially available materials. For instance, the synthesis of Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate was achieved through a six-step process starting with 2,5-dimethoxybenzaldehyde and 5-formylsalicylic acid . Similarly, the synthesis of methyl 3-hydroxymethylbenzoate involved an improved methodology for large-scale production, highlighting the importance of high-yielding routes and easy isolation of intermediates . These examples suggest that the synthesis of Methyl 5-(hydroxymethyl)-2-methylbenzoate would likely require careful planning of the synthetic route to ensure high yield and purity.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the single crystal X-ray structure of methyl 4-hydroxybenzoate was determined, and extensive intermolecular hydrogen bonding was observed . Computational calculations using methods like Hartree Fock (HF) and Density Functional Theory (DFT) were also employed to understand the molecular properties . These techniques could be applied to Methyl 5-(hydroxymethyl)-2-methylbenzoate to gain insights into its molecular structure and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of benzoate derivatives is influenced by the substituents on the aromatic ring. For instance, the synthesis of benzofuran derivatives from 2-hydroxyaryl(5-methylfur-2-yl)alkanes involved a rearrangement reaction . The electrophilic cyclization of allyl-hydroxy esters to form tetrahydrofurans is another example of the chemical transformations that these compounds can undergo . These studies provide a basis for predicting the types of chemical reactions that Methyl 5-(hydroxymethyl)-2-methylbenzoate might participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate esters are often characterized by their spectroscopic data. For example, the IR, NMR, and HRMS spectra were used to determine the structures of novel oxadiazole derivatives . The UV-vis absorption and fluorescence spectral characteristics were also investigated to understand the effect of different substituents on the compounds' properties . These methods could be used to analyze the physical and chemical properties of Methyl 5-(hydroxymethyl)-2-methylbenzoate, including its stability, solubility, and reactivity.

Scientific Research Applications

  • Chemical Synthesis

    • Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate has been synthesized as a potential treatment for hyperproliferative and inflammatory disorders and cancer. The synthesis process involved six steps, starting from commercially available compounds and resulting in high purity after recrystallization from ethanol (Kucerovy et al., 1997).
  • Role in Drug Synthesis

    • Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate in synthesizing some anti-cancer drugs, is derived from a process involving 2-amino-5-methylbenzoic acid, which follows several steps including oxidation and bromination to yield the final product (Cao Sheng-li, 2004).
  • Metabolism and Carcinogenic Properties

    • 6‐Hydroxymethylbenzo[a]pyrene, a metabolite similar to Methyl 5-(hydroxymethyl)-2-methylbenzoate, has been found to be a potent carcinogen, suggesting that hydroxymethylation might be an early step in the metabolic activation of carcinogenic polycyclic hydrocarbons (Flesher & Sydnor, 1973).
  • Pharmaceutical Applications

    • Methyl 4-hydroxybenzoate, a chemical structurally related to Methyl 5-(hydroxymethyl)-2-methylbenzoate, is used as an anti-microbial agent in cosmetics, personal-care products, and food preservatives. It's been studied extensively for its chemical properties, including crystal structure, intermolecular interactions, and pharmacological activity (Sharfalddin et al., 2020).
  • Neuroprotective Effects

    • Methyl 3,4-dihydroxybenzoate, another structurally similar compound, demonstrated neuroprotective effects against oxidative damage in human neuroblastoma cells. It effectively mitigated oxidative stress and inhibited apoptosis, indicating potential therapeutic applications for neurodegenerative diseases (Cai et al., 2016).

Safety And Hazards

While specific safety and hazard information for “Methyl 5-(hydroxymethyl)-2-methylbenzoate” is not available, similar compounds like 5-Hydroxymethylfurfural have been studied. For example, it’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

HMF is recognized as a commercial opportunity for whoever can manage to produce it economically . It is also considered a promising strategy towards the utilization of renewable feedstocks . The synthesis of value-added commercial and potential chemicals (e.g., furan-based polyester platform 2,5-furandicarboxylic acid (FDCA), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 2,5-diformylfuran (DFF)) is one of the future directions .

properties

IUPAC Name

methyl 5-(hydroxymethyl)-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAWLFHEMUIDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(hydroxymethyl)-2-methylbenzoate

CAS RN

72985-24-1
Record name methyl 5-(hydroxymethyl)-2-methylbenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirring solution of 800 mg of 5-(hydroxymethyl)-2-methylbenzaldehyde in 20 mL of MeOH was added 3.4 g (5.5 mmol) of Oxone. The mixture was stirred at r.t. for 3.75 h and 2 mL of MeOH was added. After 2.5 h, 15 mL of 1N HCl, 45 mL of H2O, and EtOAc were added, and the layers separated. The aqueous layer was extracted, the combined extracts were washed with brine, dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (30% EtOAc/hexanes) provided 377 mg of methyl 5-(hydroxymethyl)-2-methylbenzoate as a yellow oil with some impurity.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

Citations

For This Compound
1
Citations
M Nakazaki, Y Hirose, T Shimizu, T Suzuki… - The Journal of …, 1980 - ACS Publications
Partial oxidative hydrolysis of 4-bromo-l, l, 10, 10-bis (trimethylenedithio)[2.2] metacyclophane (7) yielded the bromo ketones 8 and 9 which were respectively converted into (±)-4-methyl…
Number of citations: 12 pubs.acs.org

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